molecular formula C21H15N3O3S B2907200 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1795360-66-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2907200
CAS No.: 1795360-66-5
M. Wt: 389.43
InChI Key: VIWFRHXMEBPFSI-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group at position 6, which is further substituted with a 7-methoxybenzofuran-2-carboxamide moiety.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-26-17-8-4-5-13-11-18(27-19(13)17)20(25)22-15-7-3-2-6-14(15)16-12-24-9-10-28-21(24)23-16/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWFRHXMEBPFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of an appropriate precursor with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide, followed by further functionalization steps . The reaction conditions often involve refluxing in solvents like 1,4-dioxane or ethanol under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact . The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, 1,4-dioxane, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Target Specificity

Compound Name / ID Key Substituents Target/Activity Key Findings
Target Compound 7-methoxybenzofuran-2-carboxamide at phenyl (position 6) Unknown (hypothesized: COX-2, SIRT1, or kinase inhibition) Structural uniqueness suggests potential dual activity (e.g., enzyme inhibition + anticancer) based on benzofuran and imidazothiazole synergy.
6a N,N-dimethylaminomethyl at C-5 of imidazothiazole COX-2 inhibitor IC50: 0.04 µM (COX-2), >100 µM (COX-1); highlights C-5 substituent's role in selectivity.
SRT1720 Quinoxaline-2-carboxamide at phenyl; piperazinylmethyl at C-3 SIRT1 agonist Induces mitochondrial biogenesis (NDUFB8↑, ATP↑) via SIRT1-PGC-1α pathway; rescues oxidative damage in renal cells.
5l 4-chlorophenyl at C-6; 4-(4-methoxybenzyl)piperazinylpyridin-3-ylacetamide VEGFR2 inhibitor / Cytotoxic IC50 = 1.4 µM (MDA-MB-231), 22.6 µM (HepG2); substituents enhance selectivity for cancer cells.
5f–5j Varied aryl (chlorophenyl, methoxyphenyl) and heteroaryl (pyridinyl) groups Cytotoxic (unspecified targets) Melting points: 108–215°C; yields: 71–81%. Chlorophenyl derivatives show higher thermal stability.

Pharmacological Profiles

  • Enzyme Inhibition: COX-2 Selectivity: Substituents at C-5 (e.g., 6a’s dimethylaminomethyl group) drastically improve COX-2 inhibition over COX-1 . The target compound’s benzofuran may mimic aryl sulfonamide groups common in COX-2 inhibitors. SIRT1 Activation: SRT1720’s quinoxaline-carboxamide moiety is critical for SIRT1 binding, while the target compound’s benzofuran may alter NAD+-dependency or substrate recognition .
  • Anticancer Activity :
    • Acetamide-linked derivatives (e.g., 5l) show potent VEGFR2 inhibition and cytotoxicity, suggesting that the carboxamide group’s position and substituents (e.g., methoxybenzyl) influence potency and selectivity .

Physicochemical Properties

  • Melting Points : Range from 108°C (5h with methoxyphenyl) to 215°C (5f with chlorophenyl), indicating that electron-withdrawing groups (e.g., Cl) enhance crystallinity .
  • Synthetic Yields : Highest for 5h (81%), likely due to methoxyphenyl’s electron-donating effects stabilizing intermediates .

Research Implications and Gaps

  • The target compound’s 7-methoxybenzofuran group is structurally distinct from quinoxaline (SRT1720) or chlorophenyl (5f–5j) analogs, warranting studies on its pharmacokinetics and target engagement.
  • Comparative SAR (Structure-Activity Relationship) studies are needed to evaluate whether the benzofuran moiety enhances bioavailability or reduces off-target effects compared to existing derivatives.
  • Contradictions in evidence: While SRT1720 activates SIRT1, other imidazothiazoles (e.g., 6a) inhibit COX-2, underscoring the scaffold’s versatility and the need for precise substituent optimization .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a complex molecular structure that includes:

  • An imidazo[2,1-b]thiazole ring
  • A benzofuran moiety
  • A carboxamide functional group

This structural diversity contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of proteins involved in critical cellular pathways, although the precise molecular targets remain under investigation.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes associated with cancer cell proliferation.
  • Receptor Modulation : It may also interact with cell surface receptors, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have demonstrated that this compound possesses significant antiproliferative effects against multiple cancer cell lines. For instance:

  • Ovarian Cancer (OVCAR-3) : Exhibits potent growth inhibition.
  • Colon Cancer (HCT-15) : Significant reduction in cell viability.
  • Leukemia Cell Lines (CCRF-CEM and SR) : Notable antiproliferative effects observed.

Antimicrobial Properties

The imidazo[2,1-b]thiazole derivatives are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains and fungi.

Case Studies and Research Findings

A number of studies have focused on the biological evaluation of similar imidazo[2,1-b]thiazole derivatives, providing insights into their potential applications:

StudyFindings
Investigated a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates showing selective inhibition against carbonic anhydrase II (hCA II), suggesting potential for further development in cancer therapies.
Reported that imidazo[2,1-b]thiazole derivatives displayed broad-spectrum antiproliferative activity against various human tumor cell lines.
Highlighted the mechanism by which related compounds inhibited multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential for use in treating resistant infections.

Q & A

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and quantify target protein stability via Western blot after heat shock .
  • RNA interference : Knockdown suspected targets (e.g., β-tubulin) and assess resistance to compound-induced cytotoxicity .

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